molecular formula C20H19BrN2OS B11686301 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11686301
M. Wt: 415.3 g/mol
InChI Key: UUSSDIAYHDLFKE-UHFFFAOYSA-N
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Description

(2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the corresponding chalcone This intermediate is then subjected to a cyclization reaction with thiosemicarbazide under acidic conditions to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

(2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-N-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The uniqueness of (2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H19BrN2OS

Molecular Weight

415.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(4-methoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H19BrN2OS/c1-4-13-23-19(15-5-11-18(24-3)12-6-15)14(2)25-20(23)22-17-9-7-16(21)8-10-17/h4-12H,1,13H2,2-3H3

InChI Key

UUSSDIAYHDLFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=NC2=CC=C(C=C2)Br)S1)CC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

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